molecular formula C11H15NO2 B13044989 1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine

1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine

Cat. No.: B13044989
M. Wt: 193.24 g/mol
InChI Key: XPPWVFKCFXGYGM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a dimethoxyphenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene to the corresponding amine . Another method involves the condensation of 3,4-dimethoxyphenylacetonitrile with formaldehyde and subsequent reduction .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-dimethoxyphenyl)propan-2-amine or 1-(3,4-dimethoxyphenyl)propan-2-ol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)propan-2-amine: Similar structure but lacks the double bond in the prop-2-en-1-amine moiety.

    3-(3,4-Dimethoxyphenyl)propionic acid: Contains a carboxylic acid group instead of an amine group.

    1-(3,4-Dimethoxyphenyl)prop-2-en-1-one: Contains a ketone group instead of an amine group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3

InChI Key

XPPWVFKCFXGYGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)N)OC

Origin of Product

United States

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